molecular formula C17H19N5O3 B5650789 2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide

2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide

Cat. No. B5650789
M. Wt: 341.4 g/mol
InChI Key: IUGVNUSJIPGUAH-OCCSQVGLSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves strategic modifications to enhance their stability against metabolic processes such as oxidation by aldehyde oxidase (AO). Strategies like altering the heterocycle or blocking reactive sites have been effective in reducing AO metabolism, which can be relevant for the synthesis and stability of 2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide (Linton et al., 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives, including our compound of interest, features a fused ring system that contributes to its unique chemical and physical properties. X-ray diffraction analysis has been utilized to unambiguously assign structures to related compounds, highlighting the importance of this technique in confirming the geometric and electronic structure of such molecules (Plubrukarn et al., 1997).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidine compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, they have been involved in reactions with 2-aminopyridines to produce novel derivatives, showcasing their reactivity and potential for structural diversification (Imafuku et al., 2003). Additionally, their ability to undergo modifications, such as arylation at specific positions, has been demonstrated, which is crucial for the synthesis of targeted molecules with desired properties (Li et al., 2003).

properties

IUPAC Name

2-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]imidazo[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-6-13(25-21-10)7-12-8-24-9-14(12)20-16(23)15-11(2)19-17-18-4-3-5-22(15)17/h3-6,12,14H,7-9H2,1-2H3,(H,20,23)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGVNUSJIPGUAH-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=C4N3C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=C4N3C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]imidazo[1,2-a]pyrimidine-3-carboxamide

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